molecular formula C18H14BrN B1284278 3-Bromo-N,N-diphenylaniline CAS No. 78600-33-6

3-Bromo-N,N-diphenylaniline

Cat. No. B1284278
CAS RN: 78600-33-6
M. Wt: 324.2 g/mol
InChI Key: YDXLVFKTOSKBKT-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diphenylaniline is a compound that is part of a broader class of organic molecules where bromine and phenyl groups are attached to an aniline structure. This type of compound is often used in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-N,N-diphenylaniline can be achieved through various methods. For instance, a Pd-catalyzed ligand-free cross-coupling method has been reported to synthesize arylated heteroaromatics, which could potentially be applied to the synthesis of 3-Bromo-N,N-diphenylaniline derivatives . Additionally, diphenyliodonium bromide has been used in the synthesis of N-phenyl amino acids, which suggests its utility in introducing phenyl groups to nitrogen-containing compounds . Moreover, the Heck reaction has been employed to regioselectively obtain compounds by coupling dibromo-thiadiazolo-pyridine with N,N-diphenyl-4-vinylaniline, indicating a possible pathway for the synthesis of brominated diphenylaniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-N,N-diphenylaniline can be characterized using various spectroscopic techniques. For example, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy have been used to establish the structure of a compound obtained by the Heck reaction . Additionally, crystallography has been utilized to determine the detailed structure of a related compound, 3-Bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide, revealing a boat conformation and planarity in the molecule .

Chemical Reactions Analysis

The chemical reactivity of brominated diphenylaniline compounds can be inferred from related studies. For instance, the use of diphenyliodonium bromide in the synthesis of N-phenyl amino acids suggests that brominated diphenylaniline derivatives could participate in substitution reactions with amino acid esters . The synthesis of 3,5-diphenyl-1H-pyrazole derivatives and their bromo derivatives indicates that brominated diphenylaniline compounds may undergo further functionalization to produce molecules with analgesic and other biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N,N-diphenylaniline derivatives can be diverse, depending on the specific substituents and molecular structure. For example, the solubility behavior of triorganotin bromides suggests that the introduction of different groups can significantly affect the solubility of brominated compounds in various solvents . Additionally, the molecular recognition study of a bromo derivative of dihydroxybenzoic acid with N-donor compounds indicates that brominated compounds can form supramolecular assemblies through hydrogen bonding .

Scientific Research Applications

Electronic Properties of Chromophores

3-Bromo-N,N-diphenylaniline is utilized in designing materials with useful electronic properties. A study by Chmovzh and Rakitin (2022) highlighted the use of diphenylamino)phenylethenyl group-containing chromophores in electronic applications. The compound was synthesized through the Heck reaction, and its structure was confirmed through various spectroscopic methods (Chmovzh & Rakitin, 2022).

Synthesis of Phenothiazines

Phenothiazines, which have a spectrum of pharmacological and biological activities, are synthesized using 3-Bromo-N,N-diphenylaniline derivatives. Gautam et al. (2000) discussed the synthesis of 3-bromo-1-methyl phenothiazines via the Smiles rearrangement, a process that impacts their medicinal potential (Gautam et al., 2000).

Antiamoebic Activity

Compounds derived from 3-Bromo-N,N-diphenylaniline have shown significant antiamoebic activity. Budakoti et al. (2008) synthesized a variety of these compounds and evaluated their activity against Entamoeba histolytica. Some derivatives demonstrated higher efficacy than standard drugs, marking their potential in treating amoebic infections (Budakoti et al., 2008).

Electrochemical Oxidation

The electrochemical oxidation properties of 3-Bromo-N,N-diphenylaniline derivatives have been studied. Kádár et al. (2001) investigated the electrochemical oxidation of various bromoanilines, including 4-bromoaniline, in acetonitrile solution, exploring their potential in chemical synthesis and electronic applications (Kádár et al., 2001).

Catalysis in Hydroformylation

These compounds have been used in catalysis, especially in hydroformylation reactions. Mora et al. (2006) synthesized a new bidentate aminophosphole-olefin ligand using 1-bromo-2,5-diphenylphosphole and tested its efficiency in the hydroformylation of mono- and disubstituted olefins (Mora et al., 2006).

Synthesis of Heterocycles

3-Bromo-N,N-diphenylaniline derivatives are key in synthesizing various heterocycles. Tsvelikhovsky and Buchwald (2010) demonstrated the Pd-catalyzed condensation of these compounds, yielding important heteroaromatics like indoles and carbazoles (Tsvelikhovsky & Buchwald, 2010).

Covalently Linked Chromophore Conjugates

In the field of dye synthesis, 3-Bromo-N,N-diphenylaniline derivatives are used to create chromophore conjugates. Khan and Ravikanth (2011) used 3-bromo boron dipyrromethene to synthesize BODIPY–chromophore conjugates, showcasing the versatile applications of these compounds in material science (Khan & Ravikanth, 2011).

Safety And Hazards

3-Bromo-N,N-diphenylaniline is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

3-bromo-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXLVFKTOSKBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584595
Record name 3-Bromo-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-diphenylaniline

CAS RN

78600-33-6
Record name 3-Bromo-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-N,N-diphenylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Diphenylamine (9 g, 53.3 mmol), and 1,3-dibromobenzene (25 g, 106.8 mmol) were mixed in toluene (500 mL). The solution was bubbled nitrogen while stirring for 15 min. Pd(OAc)2 (0.18 g, 0.8 mmol), triphenylphosphine (0.84 g, 3.2 mmol) and tBuONa (7.7 g, 80.2 mmol) were added in sequence. The mixture was heated to reflux overnight under nitrogen. After cooling, the reaction mixture was filtered through Celite®/silica pad and the solvent was then evaporated. The residue was purified by column using hexane as eluent to obtain 13.5 g (60%) of 3-bromo-N,N-diphenylaniline.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Quantity
0.84 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Shi, Z Xie, J He, F Wu, H Li, J Guo, J Zhao - ChemistrySelect, 2023 - Wiley Online Library
A Schiff base acylhydrazone fluorescent probe (DPTYMH) was designed and synthesized using 3‐bromo‐N,N‐diphenylaniline, 5‐formyl‐2‐thiopheneboronic acid, and 2‐…
Y Im, JY Lee - Chemistry of Materials, 2014 - ACS Publications
High efficiency green thermally activated delayed fluorescence device with a quantum efficiency above 20% was developed using a bipolar host material, 3-(furo[2,3-b:5,4-b′]dipyridin-…
Number of citations: 109 pubs.acs.org
H Jiawei, X Zhengfeng, X Songsong… - Chinese Journal of …, 2021 - sioc-journal.cn
A novel Schiff base fluorescent probe (HJW-2) was designed and synthesized from 3-bromo-N, N-diphenylaniline, 5-formaldehyde-furan-2-boric acid and 2-hydroxybenzohydrazide. …
Number of citations: 2 sioc-journal.cn
S Kang, H Jung, H Lee, S Park, J Kim… - Journal of Materials …, 2019 - pubs.rsc.org
Three blue fluorescent materials were newly synthesized by attaching triphenylamine side groups at their ortho, meta, and para positions to a dual core moiety of anthracene and pyrene…
Number of citations: 29 pubs.rsc.org
TF Wu, YJ Zhang, Y Fu, FJ Liu, JT Tang, P Liu… - Chem, 2021 - cell.com
Transition metal-catalyzed cross-electrophile coupling (XEC) is a powerful tool for forging C(sp 2 )–C(sp 2 ) bonds in biaryl molecules from abundant aromatic halides. While the …
Number of citations: 9 www.cell.com
A Kumar - Critical Reviews in Analytical Chemistry, 2023 - Taylor & Francis
Mercury, a highly toxic heavy metal, poses significant environmental and health risks, necessitating the development of effective and responsive techniques for its detection. Organic …
Number of citations: 1 www.tandfonline.com
Y Kanazawa, T Yokota, H Ogasa, H Watanabe… - Tetrahedron, 2015 - Elsevier
We report the chemoselective amination of bromoiodobenzenes with diarylamines by palladium/Xantphos or a ligand-free copper catalyst. The reactions by these two types of catalysts …
Number of citations: 13 www.sciencedirect.com
何佳伟, 解正峰, 薛松松, 刘宇程, 石伟, 陈鑫 - 有机化学, 2021 - sioc-journal.cn
以4-溴代三苯胺, 5-甲醛基呋喃-2-硼酸和水杨酰肼为原料, 设计合成了一种新型的可快速识别Cu2+ 的席夫碱类荧光探针分子(HJW-2), 并通过1H NMR, 13C NMR 和HR-MS 对其结构进行了…
Number of citations: 3 sioc-journal.cn

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